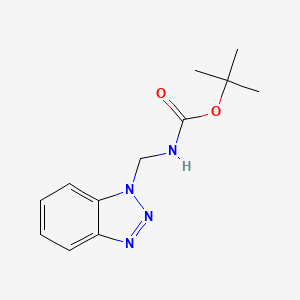

Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(benzotriazol-1-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-12(2,3)18-11(17)13-8-16-10-7-5-4-6-9(10)14-15-16/h4-7H,8H2,1-3H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLFUQMNYDWDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Formation and Cleavage Reactions

Elucidation of Reaction Mechanisms in the Formation of N-Benzotriazol-1-ylmethyl Carbamates

The reaction is typically initiated by the condensation of benzotriazole (B28993) with an aldehyde, often in the presence of a dehydrating agent like thionyl chloride, to form a reactive intermediate. rsc.org For the synthesis of the title compound, the reaction likely involves the formation of N-(hydroxymethyl)benzotriazole or a related activated species, such as 1-(chloromethyl)benzotriazole, from benzotriazole and formaldehyde (B43269).

This electrophilic intermediate is then susceptible to nucleophilic attack by the nitrogen atom of the tert-butyl carbamate (B1207046). The carbamate's nitrogen, while less nucleophilic than a free amine due to the electron-withdrawing nature of the carbonyl group, is capable of displacing the hydroxyl or chloro group. The final step involves the formation of the stable C-N bond, yielding the N-benzotriazol-1-ylmethyl carbamate product. The general synthetic approach for carbamates can vary widely, from reactions involving carbon dioxide and amines to the use of specific carbamoylating reagents. rsc.orgresearchgate.netorganic-chemistry.org The benzotriazole-mediated pathway provides a reliable method for creating N-alkylated carbamates.

A plausible mechanistic pathway is outlined below:

Activation of Formaldehyde: Formaldehyde is activated, often by protonation under acidic conditions or by reaction with a reagent like thionyl chloride.

Formation of the Benzotriazole Intermediate: Benzotriazole attacks the activated formaldehyde to form a 1-(hydroxymethyl)benzotriazole intermediate. This can be further converted to a more reactive 1-(chloromethyl)benzotriazole. rsc.org

Nucleophilic Attack by Carbamate: The nitrogen atom of tert-butyl carbamate attacks the electrophilic methylene (B1212753) carbon of the benzotriazole intermediate.

Deprotonation/Elimination: A proton is lost from the carbamate nitrogen, and the leaving group (e.g., hydroxide (B78521) or chloride) is eliminated, leading to the final product.

Role of the Benzotriazolyl Moiety as a Leaving Group in Substitution Processes

The benzotriazolyl (Bt) group is a well-established and effective leaving group, or nucleofuge, in organic synthesis. rsc.orgnih.govresearchgate.net A nucleofuge is a molecular fragment that detaches from the main part of a substrate during a reaction, taking with it the bonding pair of electrons. nih.gov The efficacy of the benzotriazolide anion as a leaving group stems from its stability, which is a consequence of the aromaticity of the benzotriazole ring system and the ability of the three nitrogen atoms to delocalize the negative charge.

In the context of N-(α-benzotriazol-1-ylalkyl) derivatives, the benzotriazolyl moiety can be readily displaced by a wide range of nucleophiles in substitution reactions. rsc.orgresearchgate.net This reactivity makes compounds like tert-butyl N-(benzotriazol-1-ylmethyl)carbamate valuable synthetic intermediates. The general reaction can be depicted as:

Nu:⁻ + R-CH(Bt)-NHBoc → Nu-CH(R)-NHBoc + Bt⁻

Where Nu:⁻ is a nucleophile and Bt⁻ is the benzotriazolide anion.

The utility of benzotriazole as a synthetic auxiliary is broad, enabling various transformations such as N-, O-, C-, and S-acylations when used as N-acylbenzotriazoles. nih.gov Its role as a leaving group is crucial in these processes, facilitating the transfer of the acyl group to a nucleophile. Similarly, in substitution reactions involving N-(benzotriazol-1-ylmethyl)carbamate, the benzotriazolyl group activates the adjacent carbon atom toward nucleophilic attack, allowing for the construction of more complex molecules. The stability of the resulting benzotriazolide anion is a key thermodynamic driving force for these reactions. rsc.org

Characterization of Key Intermediates and Transition States

The formation and cleavage reactions of this compound involve several key intermediates and transition states. While direct spectroscopic characterization of these transient species is often challenging, their existence is inferred from kinetic studies, computational modeling, and analogy to well-understood reaction mechanisms. nih.govacs.org

During Formation:

N-(Hydroxymethyl)benzotriazole: This is a likely early intermediate formed from the reaction of benzotriazole and formaldehyde. Such species are known intermediates in the synthesis of various benzotriazole derivatives. researchgate.net

Acyliminium-like Transition State: The nucleophilic attack of the carbamate on the activated methylene-benzotriazole species likely proceeds through a transition state with developing positive charge on the carbamate nitrogen and negative charge on the departing leaving group (e.g., oxygen of the hydroxyl group or chloride).

During Cleavage: The acid-catalyzed cleavage of the tert-butyl carbamate (Boc) group is a well-studied process, and its intermediates are more clearly defined.

Protonated Carbamate: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid. commonorganicchemistry.commdpi.com This activation weakens the C-O bond of the tert-butyl group.

tert-Butyl Cation: The key intermediate formed upon cleavage of the weakened C-O bond is the relatively stable tertiary carbocation, (CH₃)₃C⁺. commonorganicchemistry.comstackexchange.com Its formation is often the rate-determining step.

Carbamic Acid: Following the departure of the tert-butyl cation, a carbamic acid intermediate is formed. commonorganicchemistry.com

Free Amine: Carbamic acids are inherently unstable and rapidly decarboxylate (lose CO₂) to yield the free amine product, which is then protonated under the acidic reaction conditions. commonorganicchemistry.com

The transition state for the cleavage step involves the heterolytic breaking of the oxygen-tert-butyl bond from the protonated carbamate. The stability of the resulting tertiary carbocation significantly lowers the activation energy for this process compared to the cleavage of primary or secondary alkyl carbamates.

Mechanistic Aspects of tert-Butyl Carbamate Cleavage Reactions

The cleavage of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in peptide chemistry. rsc.org This deprotection is most commonly achieved under acidic conditions, exploiting the stability of the resulting tert-butyl carbocation.

The acid-catalyzed deprotection of tert-butyl carbamates proceeds via a mechanism classified as A-Al-1 (unimolecular acid-catalyzed alkyl-oxygen cleavage). commonorganicchemistry.comstackexchange.com The detailed steps are as follows:

Protonation: The reaction begins with the rapid and reversible protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or phosphoric acid. commonorganicchemistry.comresearchgate.net Protonation at the carbonyl oxygen is favored due to the higher electron density compared to the ether oxygen. stackexchange.com

Carbocation Formation: The protonated carbamate undergoes unimolecular cleavage of the alkyl-oxygen bond, releasing a stable tert-butyl carbocation. This step is typically the rate-determining step of the reaction. commonorganicchemistry.com

Carbamic Acid Formation: The other product of this fragmentation is a carbamic acid.

Decarboxylation: Carbamic acids are unstable and spontaneously decompose, releasing carbon dioxide gas and the free amine. commonorganicchemistry.com

Amine Protonation: Under the strong acidic conditions used for deprotection, the resulting amine is immediately protonated to form an ammonium (B1175870) salt.

| Step | Description | Key Species |

| 1 | Reversible protonation of the carbamate carbonyl oxygen. | Protonated Carbamate |

| 2 | Unimolecular cleavage of the O-C(CH₃)₃ bond. | tert-Butyl Cation, Carbamic Acid |

| 3 | Spontaneous decarboxylation of the carbamic acid. | Free Amine, Carbon Dioxide |

| 4 | Protonation of the liberated amine. | Ammonium Salt |

The tert-butyl carbocation generated during the acid-catalyzed deprotection is a reactive electrophile. commonorganicchemistry.com In the absence of a suitable quenching agent, it can participate in undesirable side reactions. For instance, it can re-alkylate the deprotected amine or other nucleophilic functional groups present in the substrate, particularly those containing tryptophan, methionine, or tyrosine residues in peptide synthesis. google.comresearchgate.net It can also deprotonate to form isobutylene (B52900) gas or polymerize. commonorganicchemistry.com

To prevent these side reactions and ensure a clean, high-yielding deprotection, "carbocation scavengers" are added to the reaction mixture. google.com These are nucleophilic species that rapidly and irreversibly trap the carbocation as it is formed.

Commonly used scavengers include:

Trialkylsilanes (e.g., triethylsilane, triisopropylsilane): These scavengers act as hydride donors, reducing the carbocation to isobutane. google.com

Water: Can act as a nucleophile to trap the cation, forming tert-butanol (B103910). researchgate.net

Thioanisole or Thiols (e.g., 1,2-ethanedithiol): These sulfur-containing nucleophiles effectively trap the carbocation. researchgate.net

The role of the scavenger is to interrupt the equilibrium between deprotection and potential re-protection by irreversibly reacting with the carbocation, thereby driving the reaction to completion and minimizing byproduct formation. google.com

| Scavenger | Trapping Mechanism | Product of Trapping |

| Triethylsilane (TES) | Hydride Transfer | Isobutane |

| Water (H₂O) | Nucleophilic Attack | tert-Butanol |

| Thioanisole | Electrophilic Aromatic Substitution | tert-Butyl thioanisole |

Reactivity and Synthetic Transformations of Tert Butyl N Benzotriazol 1 Ylmethyl Carbamate

Nucleophilic Displacement Reactions at the Aminomethyl Carbon

The carbon atom of the aminomethyl group in tert-butyl N-(benzotriazol-1-ylmethyl)carbamate is electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is centered on the displacement of the benzotriazole (B28993) anion, a stable leaving group.

Organometallic reagents, such as Grignard and organozinc compounds, are potent nucleophiles capable of forming new carbon-carbon bonds by displacing the benzotriazole group. While specific studies on this compound are not extensively detailed in the literature, the reactivity of analogous N-acylbenzotriazoles with organozinc reagents provides valuable insight. In these analogous reactions, the benzotriazole moiety is displaced by the organic group from the organozinc reagent, typically in the presence of a palladium or nickel catalyst. arkat-usa.orgresearchgate.net It is important to note that with N-acylbenzotriazoles, unexpected ester formation can occur due to oxygen insertion into the organozinc compound, a reaction that is dependent on the nature of the substituents and reaction conditions. arkat-usa.orgresearchgate.net

For this compound, the reaction with a Grignard reagent (R-MgX) or an organozinc reagent (R-ZnX) would be expected to yield the corresponding N-Boc protected amine. The general transformation is depicted below:

Reaction with Grignard Reagent:

this compound + R-MgX → tert-Butyl N-(alkyl/aryl-methyl)carbamate + Mg(Bt)X

Reaction with Organozinc Reagent:

this compound + R-ZnX → tert-Butyl N-(alkyl/aryl-methyl)carbamate + Zn(Bt)X

Heteroatom nucleophiles, such as alkoxides (RO⁻) and thioalkoxides (RS⁻), can also displace the benzotriazole group to form ethers and thioethers, respectively. These reactions provide a convenient method for the introduction of alkoxy- and thioalkoxymethyl groups onto a nitrogen atom.

The reaction with an alkoxide, for instance, would proceed as follows:

this compound + RO⁻Na⁺ → tert-Butyl N-(alkoxymethyl)carbamate + NaBt

Similarly, with a thioalkoxide:

this compound + RS⁻Na⁺ → tert-Butyl N-(thioalkoxymethyl)carbamate + NaBt

While specific examples with this compound are not prevalent, the reactivity of N-acylbenzotriazoles with thiols to form thiol esters is well-documented, highlighting the facility of the benzotriazole displacement by sulfur nucleophiles. researchgate.net

A variety of carbon-centered nucleophiles, particularly stabilized carbanions derived from active methylene (B1212753) compounds, can participate in displacement reactions with this compound. researchgate.netmtak.huresearchgate.netgoogle.com This provides a powerful tool for C-C bond formation and the synthesis of β-amino acids and their derivatives. For example, the enolate of an ester can displace the benzotriazole group to yield a β-amino ester. nih.gov

A general representation of this reaction is:

this compound + R₂CH⁻ → tert-Butyl N-(R₂CH-CH₂)-carbamate + Bt⁻

The following table illustrates the types of products that can be expected from the reaction of this compound with various nucleophiles, based on established reactivity patterns of similar benzotriazole-containing compounds.

| Nucleophile Category | Example Nucleophile | Expected Product |

| Organometallic | Phenylmagnesium bromide | tert-Butyl N-(benzyl)carbamate |

| Heteroatom (Oxygen) | Sodium ethoxide | tert-Butyl N-(ethoxymethyl)carbamate |

| Heteroatom (Sulfur) | Sodium thiophenoxide | tert-Butyl N-(phenylthiomethyl)carbamate |

| Carbon-centered | Diethyl malonate enolate | Diethyl 2-(N-Boc-aminomethyl)malonate |

Reductive Transformations and Amine Formation

The benzotriazole moiety in this compound can be removed reductively. This transformation is a key step in the use of this compound as a protected aminomethylating agent. The reductive cleavage of the C-N bond connecting the methyl group to the benzotriazole ring would lead to the formation of N-methyl-tert-butyl carbamate (B1207046).

Common reducing agents for such transformations can include sodium borohydride (B1222165) in the presence of a catalyst, or catalytic hydrogenation. The choice of reducing agent and conditions is crucial to ensure selectivity, particularly to avoid the reduction of other functional groups that may be present in the molecule.

Furthermore, the Boc group itself can be cleaved under acidic conditions to yield the primary amine. However, for the formation of the N-methyl amine, a reductive cleavage of the benzotriazole is required. While specific protocols for this compound are not extensively documented, the reductive cleavage of C-N and N-N bonds in related systems is a known transformation. nih.govorganic-chemistry.orgrsc.orgrsc.org

Rearrangement Reactions and Intramolecular Cyclizations

N-substituted benzotriazole derivatives can undergo thermal or photochemical rearrangements. researchgate.netresearchgate.netnih.govarkat-usa.orgresearchgate.net For instance, studies on N-carbamoyl benzotriazole derivatives have shown that they can undergo thermal decomposition to form isocyanates, which can then participate in further reactions. researchgate.net In the case of this compound, a thermal or photochemical rearrangement could potentially lead to the migration of the aminomethyl group or other structural reorganizations. However, specific studies detailing such rearrangements for this particular compound are limited.

Intramolecular cyclization reactions are also a possibility, especially if the molecule contains other reactive functional groups that can react with the aminomethyl carbon or the benzotriazole ring. For example, if a nucleophilic group is present elsewhere in the molecule at a suitable distance, it could displace the benzotriazole group in an intramolecular fashion to form a heterocyclic ring system. researchgate.net

Orthogonal Protecting Group Strategies in Conjunction with the tert-Butyl Carbamate

In multi-step organic synthesis, particularly in peptide chemistry, the use of orthogonal protecting groups is of paramount importance. organic-chemistry.orgorganic-chemistry.orgresearchgate.netrsc.orgsigmaaldrich.comnih.govescholarship.orgnih.gov Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain intact.

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines. It is stable to a variety of reaction conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). The benzotriazol-1-ylmethyl group can also be considered a protecting group for the amine, which can be removed under different conditions, for example, by nucleophilic displacement or reduction.

This difference in cleavage conditions allows for an orthogonal protecting group strategy. For instance, the benzotriazole group could be displaced by a nucleophile while the Boc group remains intact. Subsequently, the Boc group could be removed under acidic conditions to liberate the primary amine. This strategy provides synthetic flexibility in complex molecule synthesis. nih.govescholarship.orgnih.gov

The table below summarizes the conditions for the removal of the Boc group and the potential conditions for the cleavage of the benzotriazole moiety, illustrating their orthogonality.

| Protecting Group | Cleavage Conditions | Stability |

| tert-Butyl carbamate (Boc) | Acidic conditions (e.g., TFA, HCl) | Stable to basic and nucleophilic conditions, and catalytic hydrogenation. |

| Benzotriazol-1-ylmethyl | Nucleophilic displacement, Reduction | Stable to acidic conditions used for Boc removal. |

This orthogonality allows for the selective manipulation of the protected amine, making this compound a useful building block in synthetic chemistry.

Computational and Theoretical Studies on N Benzotriazol 1 Ylmethyl Carbamate Derivatives

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. DFT calculations have been successfully applied to study various structural and thermodynamic parameters of benzimidazole and benzotriazole (B28993) derivatives. researchgate.net These calculations help in understanding the correlation between observed spectral transitions and the electronic behavior of the molecules. researchgate.net

The conformational behavior of molecules is crucial as it often dictates their biological activity. nih.gov DFT calculations are instrumental in performing conformational analysis and determining the rotational barriers of chemical bonds. For carbamate (B1207046) linkages, a key structural feature is the rotation around the C-N bond.

Studies on similar amide and formamide systems have shown that DFT methods can satisfactorily reproduce experimentally determined rotational barriers. nih.govnih.gov For instance, the calculated rotational barrier for the formyl group in N-benzhydrylformamide derivatives is typically in the range of 20–23 kcal/mol. nih.govnih.gov The potential energy surface (PES) can be scanned to identify various conformers and their relative energies, helping to pinpoint the most stable conformations. ekb.eg

Table 1: Representative Calculated Rotational Barriers for Carbamate and Amide Linkages

| Compound Type | Linkage | Typical Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| N-Arylformamides | (Ar)N-C(O)H | 20-23 | DFT (M06-2X/6-311+G*) |

| bi-1,2,3-triazole | N-N | 1.67 | DFT (B3LYP/6-311++G(d,p)) |

Note: The data presented is based on studies of related formamide and triazole compounds to illustrate the application of DFT in determining rotational barriers.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comucsb.edu The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For derivatives of N-(benzotriazol-1-ylmethyl)carbamate, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net The energy of the HOMO (EHOMO) indicates the electron-donating tendency, and the energy of the LUMO (ELUMO) signifies the electron-accepting ability. taylorandfrancis.com These calculations are essential for understanding reaction mechanisms and designing new molecules with desired reactivity. unesp.br

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Significance | Typical Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron donating ability | -6.0 to -7.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron accepting ability | -1.0 to -2.0 |

| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and stability | 4.0 to 5.0 |

Note: These values are representative for similar organic molecules and are used here for illustrative purposes.

Quantum Chemical Calculations of Reaction Pathways and Energy Profiles

Quantum chemical calculations are indispensable for elucidating complex reaction mechanisms by mapping out the entire reaction pathway. nih.gov These calculations can identify transition states, intermediates, and determine the activation energies, providing a detailed energy profile of the reaction. mdpi.com DFT calculations, for example, can confirm the spontaneity of a reaction and explore different mechanistic pathways. mdpi.comdntb.gov.ua

For reactions involving carbamate derivatives, computational studies can distinguish between different possible routes, such as those involving ligand dissociation, intermediate formation, and hydrogenation in catalyzed reactions. mdpi.comdntb.gov.ua By calculating the net energy of each pathway, the most feasible reaction mechanism can be determined. mdpi.comdntb.gov.ua For instance, in a palladium-catalyzed carbamate synthesis, two distinct pathways were identified with one being significantly more favorable, having a net reaction energy of -238.7 kcal/mol. mdpi.comdntb.gov.ua Automated reaction path search methods, like the artificial force induced reaction (AFIR) method, can systematically explore potential reaction pathways. nih.govnih.govchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions within a molecule. wikipedia.org It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals, and quantifies delocalization effects through the analysis of donor-acceptor interactions. wikipedia.orgwisc.edu

In the context of N-(benzotriazol-1-ylmethyl)carbamate derivatives, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.net The stabilization energy (E(2)) associated with these interactions provides a measure of their strength. This analysis is crucial for understanding the electronic stabilization of the molecule and the nature of its chemical bonds. nih.gov The NBO method is implemented in various quantum chemistry software packages and can be used in conjunction with DFT calculations. mpg.de

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack), and green regions represent neutral potential. nih.govresearchgate.net

For a molecule like Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate, an MEP map would likely show negative potential around the oxygen atoms of the carbamate group and the nitrogen atoms of the benzotriazole ring, identifying them as likely sites for electrophilic interaction. nih.govresearchgate.net Conversely, positive potentials are often located around hydrogen atoms. nih.gov This visual representation of chemical reactivity is useful in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Advanced Computational Methodologies in Predicting Chemical Reactivity and Selectivity

Beyond standard DFT and FMO analyses, advanced computational methodologies are being developed to provide more accurate predictions of chemical reactivity and selectivity. nih.gov These can include a combination of quantum mechanics and machine learning (QM/ML) models. mit.edu Such models can rapidly and accurately predict reactivity, reducing the computational cost and time associated with traditional quantum mechanical calculations. nih.govmit.edu

For carbamate derivatives, these advanced methods can be used to predict the regioselectivity of reactions by incorporating quantum mechanical descriptors into machine learning algorithms. mit.edu This fusion of techniques has shown high accuracy in predicting the major products of various substitution reactions. mit.edu Computational studies can also provide insights into the chemoselectivity of reactions involving carbamates by evaluating factors such as the nucleophilicity of different functional groups and steric hindrance.

Structural Analogue Synthesis and Reactivity Modifications of N Benzotriazol 1 Ylmethyl Carbamates

Synthesis of Analogues with Varied N-Substituents

The synthesis of analogues of tert-butyl N-(benzotriazol-1-ylmethyl)carbamate with varied N-substituents offers a versatile platform for modifying the compound's chemical and physical properties. A primary method for achieving this is through N-alkylation of the carbamate (B1207046) nitrogen. While direct alkylation of the carbamate can be challenging, alternative strategies involving the modification of the starting materials are commonly employed.

One effective approach involves the synthesis of various N-substituted carbamates prior to their reaction with benzotriazole (B28993) and formaldehyde (B43269) (or a formaldehyde equivalent). For instance, a range of primary and secondary amines can be reacted with di-tert-butyl dicarbonate (B1257347) or other chloroformates to yield a library of N-substituted tert-butyl carbamates. These carbamates can then undergo condensation with benzotriazole and formaldehyde to produce the desired analogues.

Another strategy involves the modification of the benzotriazole moiety itself. N-acylbenzotriazoles are stable and effective acylating agents that can react with a variety of amines to form amides. researchgate.net This methodology can be adapted to synthesize analogues with diverse N-acyl substituents. For example, a carboxylic acid can be converted into an N-acylbenzotriazole, which can then be coupled with an amine to introduce a specific N-substituent. gsconlinepress.com

The following table illustrates the synthesis of various N-substituted benzotriazol-1-ylmethyl carbamate analogues.

| N-Substituent | Starting Amine | Carbamate Intermediate | Final Product |

| Methyl | Methylamine | tert-butyl methylcarbamate | tert-butyl N-methyl-N-(benzotriazol-1-ylmethyl)carbamate |

| Ethyl | Ethylamine | tert-butyl ethylcarbamate | tert-butyl N-ethyl-N-(benzotriazol-1-ylmethyl)carbamate |

| Benzyl | Benzylamine | tert-butyl benzylcarbamate | tert-butyl N-benzyl-N-(benzotriazol-1-ylmethyl)carbamate |

| Phenyl | Aniline | tert-butyl phenylcarbamate | tert-butyl N-phenyl-N-(benzotriazol-1-ylmethyl)carbamate |

Exploration of Different Protecting Groups beyond tert-Butyl Carbamate (e.g., Fmoc, Cbz)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its facile removal under acidic conditions. researchgate.netmasterorganicchemistry.com However, the exploration of alternative protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) in the synthesis of N-(benzotriazol-1-ylmethyl)carbamates provides access to compounds with different deprotection strategies, which is crucial for orthogonal synthesis schemes in peptide chemistry and other complex molecule constructions. iris-biotech.de

Fmoc-Protected Analogues: The Fmoc group is base-labile and is commonly removed by treatment with a secondary amine, such as piperidine (B6355638). masterorganicchemistry.com The synthesis of Fmoc-N-(benzotriazol-1-ylmethyl)amine can be achieved by reacting Fmoc-protected amino acids with benzotriazole and thionyl chloride to form stable, crystalline N-(Fmoc-α-aminoacyl)benzotriazoles. semanticscholar.org These activated species can then be used in subsequent reactions. For instance, N-Fmoc-α-amino acids can be smoothly converted into N-(Fmoc-α-aminoacyl)benzotriazoles in high yields (69-90%). semanticscholar.org

Cbz-Protected Analogues: The Cbz group is typically removed by catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org Similar to the Fmoc analogues, N-(Cbz-α-aminoacyl)benzotriazoles can be prepared and are stable derivatives that enable peptide coupling with free amino acids in aqueous media with complete retention of chirality. researchgate.net These crystalline, chirally stable compounds can be synthesized in good yields (72-95%) from N-Cbz-protected α-amino acids. researchgate.net

The table below summarizes the synthesis and deprotection conditions for different N-protected N-(benzotriazol-1-ylmethyl)amines.

| Protecting Group | Abbreviation | Synthesis Reagent | Deprotection Condition |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) researchgate.netmasterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate | Base (e.g., 20% piperidine in DMF) masterorganicchemistry.comiris-biotech.de |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.comorganic-chemistry.org |

Modifications within the Benzotriazole Ring System and their Influence on Chemical Behavior

Modifications to the benzotriazole ring system can significantly influence the chemical behavior of N-(benzotriazol-1-ylmethyl)carbamates. The electronic properties of substituents on the benzotriazole ring can alter the leaving group ability of the benzotriazolyl moiety, thereby affecting the reactivity of the molecule in nucleophilic substitution reactions.

Electron-withdrawing groups, such as nitro or chloro groups, on the benzotriazole ring are expected to increase the stability of the benzotriazolide anion, making it a better leaving group. This would enhance the reactivity of the corresponding N-(benzotriazol-1-ylmethyl)carbamate towards nucleophiles. Conversely, electron-donating groups, such as methyl or methoxy (B1213986) groups, would decrease the leaving group ability of the benzotriazole moiety, leading to a less reactive carbamate derivative.

For example, the synthesis of 5-substituted benzotriazole amides has been reported, where substituents on the benzotriazole ring influence the chemical shifts of the aromatic protons in the NMR spectrum, indicating a change in the electronic environment of the ring system. ijpsonline.com The introduction of small hydrophobic groups like -Cl or -CH₃ onto the benzotriazole ring has been shown to affect the biological activity of these derivatives. nih.gov Furthermore, the benzotriazole ring can undergo cleavage under certain conditions, a reactivity that is also influenced by substituents. nih.govthieme-connect.de

The following table outlines the expected influence of different substituents on the benzotriazole ring on the reactivity of the corresponding N-(benzotriazol-1-ylmethyl)carbamate.

| Substituent on Benzotriazole Ring | Electronic Effect | Expected Influence on Reactivity |

| -NO₂ | Electron-withdrawing | Increased reactivity |

| -Cl | Electron-withdrawing | Increased reactivity |

| -H | Neutral | Baseline reactivity |

| -CH₃ | Electron-donating | Decreased reactivity |

| -OCH₃ | Electron-donating | Decreased reactivity |

Introduction of Chiral Centers and Development of Stereoselective Syntheses

The introduction of chiral centers into the structure of this compound analogues opens avenues for their application in asymmetric synthesis. A key strategy for achieving this is to start with chiral building blocks, such as enantiomerically pure amino acids or amino alcohols.

The use of N-Boc-α-aminoacyl)benzotriazoles, derived from N-Boc-α-amino acids, provides stable, chiral α-aminoacylation reagents. semanticscholar.org These reagents can react with various nucleophiles with no detectable racemization, thus preserving the stereochemical integrity of the original amino acid. semanticscholar.org This methodology allows for the synthesis of a wide range of chiral N-(1-benzotriazol-1-yl-1-oxoalkan-2-yl)carbamates.

The table below provides examples of chiral building blocks and the corresponding chiral N-(benzotriazol-1-ylmethyl)carbamate analogues.

| Chiral Starting Material | Resulting Chiral Analogue Structure | Key Stereochemical Feature |

| (S)-Alanine | tert-butyl (S)-(1-(1H-benzo[d] lupinepublishers.comarkat-usa.orgbeilstein-journals.orgtriazol-1-yl)-1-oxopropan-2-yl)carbamate | Chiral center at the α-carbon |

| (R)-Phenylalanine | tert-butyl (R)-(1-(1H-benzo[d] lupinepublishers.comarkat-usa.orgbeilstein-journals.orgtriazol-1-yl)-1-oxo-3-phenylpropan-2-yl)carbamate | Chiral center at the α-carbon |

| (1R,2S)-Ephedrine | Chiral oxazolidinone-derived carbamate | Multiple chiral centers |

Comparative Reactivity Studies of Structurally Related N-Protected Amines

The reactivity of N-protected amines is significantly influenced by the nature of the protecting group. Comparative studies of different N-protected amines, such as those with Boc, Fmoc, and Cbz groups, are essential for understanding their relative stability and reactivity in various chemical transformations.

The Boc group is known for its robustness towards a wide range of reagents but is readily cleaved under acidic conditions. researchgate.net In contrast, the Fmoc group is stable to acid but is cleaved by bases, making it orthogonal to the Boc group. iris-biotech.de The Cbz group is stable to both acidic and basic conditions but can be removed by hydrogenolysis, providing another layer of orthogonality. organic-chemistry.org

In the context of N-(benzotriazol-1-ylmethyl)amines, the protecting group influences the stability of the molecule and its reactivity as an aminomethylating agent. The electron-withdrawing nature of the carbamate group in all three cases (Boc, Fmoc, Cbz) stabilizes the N-(benzotriazol-1-ylmethyl) moiety, but the specific properties of each protecting group dictate the conditions under which the amine can be deprotected or the aminomethyl group can be transferred to a nucleophile.

For instance, in solid-phase peptide synthesis (SPPS), the choice between Fmoc and Boc strategies is critical. The Fmoc/tBu strategy has largely replaced the Boc/Bz strategy due to the milder deprotection conditions and the orthogonality of the protecting groups. iris-biotech.de This highlights the practical implications of the different reactivity profiles of these N-protected amines.

The following table compares the key reactivity features of Boc-, Fmoc-, and Cbz-protected amines.

| Protecting Group | Stability to Acid | Stability to Base | Cleavage Method |

| Boc | Labile | Stable | Strong Acid (e.g., TFA) researchgate.net |

| Fmoc | Stable | Labile | Base (e.g., Piperidine) iris-biotech.de |

| Cbz | Stable | Stable | Hydrogenolysis organic-chemistry.org |

Advanced Applications in Chemical Synthesis

Utilization as a Robust Protecting Group Strategy for Amines (Boc Protection Principles)

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the assembly of peptides and other complex nitrogen-containing molecules. masterorganicchemistry.commasterorganicchemistry.com Its popularity is due to its ease of introduction, general stability under a wide range of reaction conditions, and facile removal under specific, mild acidic conditions. masterorganicchemistry.comtotal-synthesis.com

The protection of an amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.comtotal-synthesis.comfishersci.co.uk The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride (B1165640), leading to the formation of a carbamate (B1207046). masterorganicchemistry.comtotal-synthesis.com This transformation converts the basic and nucleophilic amine into a neutral, non-nucleophilic carbamate, effectively masking its reactivity. masterorganicchemistry.com

A key feature of the Boc group is its chemical stability. It is resistant to catalytic hydrogenation and most nucleophiles and bases, which allows for the selective manipulation of other functional groups within a molecule. masterorganicchemistry.comtotal-synthesis.comorganic-chemistry.org This chemical resilience makes it "orthogonal" to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenation-labile carboxybenzyl (Cbz) group, a crucial concept in multistep synthesis. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

Deprotection of the Boc group is efficiently carried out under anhydrous acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comtotal-synthesis.comfishersci.co.uk The mechanism is initiated by protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (which typically fragments to isobutene) and a carbamic acid intermediate. masterorganicchemistry.comtotal-synthesis.com This intermediate spontaneously decarboxylates, releasing carbon dioxide and regenerating the free amine. masterorganicchemistry.com

Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate is a reagent that carries this essential protecting group. It functions as a stable, crystalline solid that can introduce a Boc-protected aminomethyl group into various molecular frameworks.

| Condition/Reagent Type | Specific Examples | Stability | Reference |

|---|---|---|---|

| Strong Acids | TFA, HCl, H₂SO₄ | Unstable (Cleaved) | masterorganicchemistry.comtotal-synthesis.comacsgcipr.org |

| Lewis Acids | ZnBr₂, TMSI | Unstable (Cleaved) | fishersci.co.ukacsgcipr.org |

| Bases | NaOH, NEt₃, Piperidine (B6355638) | Stable | masterorganicchemistry.comorganic-chemistry.org |

| Nucleophiles | RLi, RMgX, RNH₂, NaOCH₃ | Stable | organic-chemistry.org |

| Reductive Conditions | H₂/Pd, H₂/Ni, NaBH₄, LiAlH₄ | Stable | masterorganicchemistry.comorganic-chemistry.org |

| Oxidative Conditions | KMnO₄, CrO₃, m-CPBA | Stable | organic-chemistry.org |

| Thermal Conditions | High Heat (~180 °C) | Unstable (Cleaved) | masterorganicchemistry.com |

Role as a Versatile Synthetic Intermediate in Organic Transformations

Beyond its role related to amine protection, this compound is a highly versatile synthetic intermediate. This versatility is primarily due to the benzotriazole (B28993) fragment, which functions as an exceptional leaving group in nucleophilic substitution reactions. researchgate.net This characteristic allows the Boc-NH-CH₂- moiety to be transferred to a wide range of nucleophiles under mild conditions.

The compound can be viewed as a stable, easy-to-handle synthetic equivalent of a Boc-protected aminomethyl cation (Boc-NH-CH₂⁺). Its reaction with various nucleophiles, including Grignard reagents, organozinc compounds, and heteroaromatics like pyrrole (B145914) and indole, proceeds efficiently, often catalyzed by a Lewis acid. researchgate.net In these transformations, the nucleophile displaces the benzotriazole ring to form a new carbon-carbon or carbon-heteroatom bond, thereby introducing a protected primary amine functionality. This method provides a reliable route to a diverse array of N-Boc protected aminomethylated compounds, which are themselves valuable precursors for further synthetic elaboration.

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Grignard Reagents (R-MgX) | Substituted Boc-protected amines (Boc-NH-CH₂-R) | Lewis Acid | researchgate.net |

| Organozinc Reagents (R-ZnX) | Substituted Boc-protected amines (Boc-NH-CH₂-R) | Lewis Acid | researchgate.net |

| Pyrrole, Indole | N-Boc-aminomethylated heterocycles | Lewis Acid | researchgate.net |

| 2-Phenylethylamines | N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines | AlCl₃ (Friedel-Crafts) | researchgate.net |

Contribution to the Construction of Complex Nitrogen-Containing Heterocyclic Systems

The reactivity profile of this compound and related benzotriazole-containing reagents makes them powerful tools for the synthesis of complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products.

The tetrahydroisoquinoline skeleton is a privileged scaffold found in numerous alkaloids with significant biological activity. researchgate.net Reagents derived from the reaction of 1-hydroxymethylbenzotriazole and various 2-phenylethylamines serve as stable precursors for N-substituted 1,2,3,4-tetrahydroisoquinolines. researchgate.net A convenient one-pot Friedel-Crafts reaction between 1-hydroxymethylbenzotriazole, a substituted 2-phenylethylamine, and a Lewis acid like aluminum chloride (AlCl₃) yields the corresponding N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline in good to excellent yields. researchgate.net

These products are valuable intermediates because the benzotriazolyl moiety can be readily displaced by other functional groups. researchgate.net This two-step sequence—initial formation of the benzotriazole adduct followed by its displacement—provides a flexible and efficient pathway to a variety of N-substituted tetrahydroisoquinolines that can be challenging to synthesize using classical methods like the Pictet-Spengler cyclization, especially for rings with electron-withdrawing substituents. researchgate.net

Imidazolidin-2-ones (cyclic ureas) are important heterocyclic motifs present in biologically active compounds and are used as chiral auxiliaries in synthesis. nih.gov While direct synthesis of these structures using this compound is not prominently documented, its role as a versatile aminomethylating agent allows for the construction of key precursors.

Established methods for imidazolidin-2-one synthesis often involve the cyclization of 1,2-diamines with phosgene (B1210022) or its equivalents, or the palladium-catalyzed carboamination of N-allylureas. nih.govorganic-chemistry.org this compound can be used to prepare substituted 1,2-diamine precursors. For example, reaction with an N-Boc protected amino alcohol could introduce the Boc-aminomethyl group, which after further transformations can yield a diamine scaffold ready for cyclization into a substituted imidazolidin-2-one. This highlights the compound's utility in providing essential building blocks for the assembly of more complex heterocyclic systems.

Application in Peptide Synthesis as a Boc-Protected Scaffold or Precursor

Peptide synthesis relies heavily on the use of protecting groups to prevent unwanted side reactions at the N-terminus and at reactive amino acid side chains. masterorganicchemistry.com The Boc group was a cornerstone of early solid-phase peptide synthesis (SPPS) and remains crucial for solution-phase synthesis and the preparation of specific peptide segments. masterorganicchemistry.commasterorganicchemistry.comnih.gov

This compound can function as a precursor to a Boc-protected glycine (B1666218) residue. The benzotriazole unit acts as a leaving group, analogous to its function in coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), which are widely used to activate carboxylic acids for amide bond formation with Boc-protected amino acids. nih.govresearchgate.net The compound can be used to introduce a Boc-aminomethyl group onto a nucleophilic species, effectively elongating a molecule by one glycine-equivalent unit. This makes it a valuable reagent for creating peptide mimics (peptidomimetics) or for labeling peptides with a protected amino group at a specific site. rsc.org

Development of Novel Reagents and Carbonyl Sources for Organic Synthesis

The synthetic utility of benzotriazole chemistry extends to the development of novel reagents. researchgate.net While N-acylbenzotriazoles are well-established as stable and effective acylating agents (carbonyl sources) that serve as alternatives to more reactive acyl chlorides, this compound functions primarily as an aminomethylating reagent. researchgate.netresearchgate.net

Its value lies in its ability to generate other novel reagents. By reacting this compound with a diverse range of nucleophiles, a library of new, more complex Boc-protected amines can be synthesized. researchgate.net These products can then be used in subsequent synthetic steps. For example, displacement of the benzotriazole with an organometallic reagent containing a functional handle allows for the creation of bifunctional building blocks. This capacity to act as a platform for generating new, functionalized molecules underscores its importance in the development of new synthetic tools and methodologies.

Based on the current scientific literature, there is no specific information available regarding the use of this compound in strategies for combinatorial library synthesis. Searches for methodologies and research findings directly employing this compound for the generation of chemical libraries have not yielded any relevant results.

Therefore, it is not possible to provide an article detailing its advanced applications in this specific area of chemical synthesis as requested. The available information focuses on related but distinct concepts, such as the use of benzotriazole as an auxiliary in various synthetic strategies and the application of tert-butoxycarbonyl (Boc) protecting groups in solid-phase synthesis, a common technique in combinatorial chemistry. However, a direct link to the specified compound, this compound, and its role in combinatorial library synthesis is not documented in the provided search context.

Future Research Directions and Emerging Challenges

Development of More Environmentally Benign and Sustainable Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For Tert-butyl N-(benzotriazol-1-ylmethyl)carbamate, this translates into a pressing need to develop synthetic protocols that minimize environmental impact. Traditional methods for the N-alkylation of benzotriazole (B28993) and the formation of carbamates often rely on hazardous solvents, harsh bases, and stoichiometric reagents, leading to significant waste generation. tandfonline.com

Future research will likely focus on several key areas to create more sustainable pathways:

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, potentially utilizing microwave irradiation, has already shown promise for the N-alkylation of benzotriazole, offering reduced reaction times and higher yields. ijpsonline.comgsconlinepress.comgsconlinepress.com The use of basic ionic liquids as both catalyst and solvent presents another eco-friendly alternative, eliminating the need for volatile organic compounds (VOCs). tandfonline.com

Use of Greener Reagents: A significant leap towards sustainability would involve replacing traditional alkylating and carbonylating agents. For the carbamate (B1207046) moiety, the direct utilization of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 source is a highly attractive prospect. researchgate.netacs.orgnih.gov Developing catalytic systems that can efficiently facilitate the reaction between an amine, CO₂, and an alcohol source to form carbamates is a major goal. researchgate.net

Energy Efficiency: Exploring energy-efficient activation methods, such as photochemical or electrochemical synthesis, could provide alternatives to conventional heating, reducing the carbon footprint of the synthesis. nih.gov

A comparative look at conventional versus greener approaches for related syntheses highlights the potential for improvement.

| Parameter | Conventional Method (Example: N-alkylation) | Greener Protocol (Example: Microwave-assisted) | Reference |

|---|---|---|---|

| Solvent | DMF, Toluene, DMSO | Solvent-free or water | tandfonline.comijpsonline.comnih.gov |

| Base | Sodium Hydride (NaH), Potassium Hydroxide (B78521) (KOH) | Potassium Carbonate (K₂CO₃) on a solid support (SiO₂) | tandfonline.comgsconlinepress.com |

| Reaction Time | Several hours to days | Minutes | ijpsonline.com |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | ijpsonline.comgsconlinepress.com |

| Yield | Often moderate | Generally high to excellent | tandfonline.comijpsonline.com |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, offering pathways to reactions with higher efficiency, selectivity, and milder conditions. For this compound, the key synthetic step is the N1-alkylation of the benzotriazole ring. A significant challenge in the alkylation of benzotriazole is controlling regioselectivity, as reactions can yield both N1- and N2-substituted products. rsc.orgacs.org

Future research should be directed towards discovering and optimizing catalytic systems that can overcome these challenges:

Regioselective Catalysis: The development of catalysts that can precisely control the alkylation to favor the N1 isomer is paramount. Recent studies have shown that Lewis acids like B(C₆F₅)₃ can promote site-selective N1-alkylation with diazoalkanes. rsc.org Similarly, metalloporphyrin complexes, such as those involving Fe(III), have demonstrated the ability to accelerate N1-alkylation. acs.org In contrast, scandium triflate (Sc(OTf)₃) and certain rhodium complexes have been used to achieve high N2-selectivity. rsc.org The exploration of a broader range of Lewis acids and transition metal catalysts is needed to fine-tune N1-selectivity for aminomethylating agents.

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often offer high activity and selectivity, their separation from the product can be challenging. Developing heterogeneous catalysts, such as metal complexes immobilized on solid supports (e.g., polymers, zeolites, or graphene oxide), could simplify purification, allow for catalyst recycling, and contribute to more sustainable processes. nih.govacs.org Solid molecular catalysts, like N-heterocyclic carbene iridium (NHC-Ir) assemblies, have proven effective and recyclable for related N-alkylation reactions. acs.orgresearchgate.net

Bifunctional Catalysis: Designing catalysts with multiple functional sites that can simultaneously activate both the benzotriazole nucleophile and the aminomethylating electrophile could lead to significant rate enhancements and improved selectivity under milder conditions.

| Catalyst Type | Target Reaction | Key Advantages | Reference |

|---|---|---|---|

| Scandium (Sc(OTf)₃) | N2-Alkylation of Benzotriazole | High N2-regioselectivity, mild conditions | rsc.org |

| Boron (B(C₆F₅)₃) | N1-Alkylation of Benzotriazole | Metal-free, high N1-selectivity with diazo compounds | rsc.org |

| Metalloporphyrins (Fe(III), Ir(III)) | N1/N2-Alkylation of Benzotriazole | Tunable regioselectivity based on metal center | acs.org |

| Platinum Group Metals | Oxidative Alkoxycarbonylation (Carbamate Synthesis) | Novel route to carbamates | acs.org |

| Ionic Liquids ([DBUH][OAc]) | Carbamate Synthesis from CO₂ | Utilizes CO₂ as a C1 source, dual catalyst/solvent role | researchgate.net |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow and automated systems represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. researchgate.net The synthesis of this compound and its derivatives is an ideal candidate for this technological integration.

Continuous Flow Synthesis: Flow chemistry offers superior heat and mass transfer, allowing for reactions to be performed at higher temperatures and pressures safely. This can dramatically reduce reaction times and improve yields. nih.gov For instance, the activation of amino acids using benzotriazole has been successfully demonstrated under continuous-flow conditions. researchgate.net Applying this "microwave-to-flow" paradigm could enable the rapid and scalable production of the target compound. researchgate.net Furthermore, photochemical reactions, which are often difficult to scale up in batch, can be efficiently performed in flow reactors with precise control over irradiation time and intensity, opening avenues for novel, light-mediated synthetic routes. nih.govacs.orgnih.govorganic-chemistry.org

Automated Synthesis Platforms: The use of automated synthesizers with pre-packaged reagent cartridges is revolutionizing compound library generation and reaction optimization. merckmillipore.comsigmaaldrich.comyoutube.com Integrating the synthesis of this compound into such platforms would enable the rapid, on-demand synthesis of the core scaffold. merckmillipore.com Subsequent automated steps could then be employed to deprotect the Boc group and introduce a wide variety of substituents, accelerating the discovery of new derivatives with desirable properties. researchgate.netresearchgate.net

Advanced Mechanistic and Computational Insights through Multidisciplinary Approaches

A deeper, fundamental understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for rational process optimization and catalyst design. A multidisciplinary approach combining experimental kinetics, spectroscopy, and computational chemistry is essential.

Mechanistic Studies: Detailed experimental studies are needed to elucidate the precise mechanism of N1/N2-alkylation. Techniques like in-situ NMR and IR spectroscopy can help identify key intermediates and transition states. nih.gov Understanding the role of the catalyst, solvent, and counter-ions in the reaction pathway is critical for controlling selectivity. nih.gov For example, studies on Rh-catalyzed reactions of benzotriazoles have revealed complex equilibria and the importance of proton shuttling, challenging earlier mechanistic proposals. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can provide invaluable insights into reaction energetics, geometries of intermediates, and transition states that are often inaccessible through experimentation alone. nih.govresearchgate.netmdpi.com Computational analysis can be used to predict the regioselectivity of alkylation with different catalysts, screen potential new catalysts before committing to laboratory synthesis, and understand the electronic properties of the benzotriazole ring system that govern its reactivity. nih.govmdpi.com

Expanding the Scope of Transformations and Derivatizations for Broader Synthetic Utility

This compound is valuable primarily because the benzotriazolyl group is an excellent leaving group, making the compound a versatile N-(Boc)-aminomethylating agent. However, its potential extends far beyond this single application. Future research should focus on expanding the repertoire of chemical transformations to unlock its full synthetic potential.

Novel Aminomethylation Reactions: While it is a known reagent for aminomethylation, exploring its utility with a wider range of carbon and heteroatom nucleophiles under novel catalytic conditions could yield new classes of compounds.

Transformations of the Benzotriazole Ring: Instead of being displaced, the benzotriazole ring itself can be a site for further functionalization. This could involve electrophilic substitution on the benzene (B151609) ring portion or transformations involving the triazole moiety.

Post-Aminomethylation Derivatization: The primary product of its use is a Boc-protected amine. The true value lies in the subsequent derivatization of this amine. Developing tandem or one-pot reactions where the aminomethylation is followed immediately by another transformation (e.g., cyclization, coupling reactions) would significantly enhance synthetic efficiency. tandfonline.comiisj.inresearchgate.net This strategy is crucial for building molecular complexity rapidly, which is essential in fields like medicinal chemistry where large libraries of diverse compounds are needed for screening. gsconlinepress.comresearchgate.net

By pursuing these future research directions, the scientific community can address the emerging challenges of sustainability, efficiency, and innovation, ensuring that this compound remains a valuable and versatile tool in the synthetic chemist's arsenal.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl N-(benzotriazol-1-ylmethyl)carbamate in laboratory settings?

While the compound is not classified under GHS hazard labels (e.g., ), conflicting safety data exist. For example, derivatives like tert-butyl N-(1H-imidazol-2-ylmethyl)carbamate carry warnings for skin/eye irritation and harmful inhalation . Recommended protocols include:

Q. What synthetic routes are commonly employed to prepare tert-butyl carbamate derivatives?

A standard approach involves Boc protection of amines. For example:

- Stepwise Boc protection : Reacting primary amines with di-tert-butyl dicarbonate (Boc₂O) in inert solvents (THF, DCM) under basic conditions (e.g., triethylamine) .

- Example : Synthesis of tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate via nucleophilic substitution .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. How can researchers confirm the identity and purity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify Boc group (δ ~1.4 ppm for tert-butyl) and benzotriazole signals .

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ for this compound: ~275 g/mol).

- HPLC : Purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in tert-butyl carbamate derivatives?

- SHELX Suite : Use SHELXL for refinement of X-ray diffraction data. Key steps:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion .

- Hydrogen bonding analysis (e.g., N-H···O interactions in carbamate groups) to validate molecular packing .

- Case Study : tert-butyl carbamate derivatives show planar benzotriazole rings, with torsion angles <5° deviating from ideal geometry .

Q. What strategies mitigate diastereomer formation during synthesis of chiral tert-butyl carbamates?

- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry .

- Dynamic Resolution : Enzymatic resolution (lipases) for enantiomer separation .

- Example : tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate synthesized via asymmetric Mannich reaction (ee >98%) .

Q. How do reaction conditions influence the stability of the benzotriazole moiety?

- pH Sensitivity : Benzotriazole derivatives degrade under strong acidic/basic conditions (e.g., HCl/NaOH >1M). Stability testing via accelerated degradation studies (40°C, 75% RH) recommended .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~200°C, suggesting safe handling below 150°C .

Q. What analytical methods address discrepancies in reported toxicity data for carbamate derivatives?

- In Silico Modeling : Use tools like ADMET Predictor™ to estimate acute toxicity (e.g., LD50) and reconcile conflicting experimental data .

- In Vitro Assays : MTT assays on HepG2 cells to assess cytotoxicity (IC50 values) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the environmental impact of tert-butyl carbamates?

- Ecotoxicity : While some SDSs claim low bioaccumulation potential (), analogues like this compound may persist in aquatic systems due to logP ~2.5 .

- Mitigation : Biodegradation studies using OECD 301F (ready biodegradability test) to validate environmental fate .

Methodological Recommendations

- Crystallography : Prioritize SHELXL for high-resolution refinement .

- Stereocontrol : Combine asymmetric catalysis with chiral HPLC for enantiopure products .

- Safety : Adopt worst-case hazard assumptions (e.g., assume toxicity akin to tert-butyl N-(1H-imidazol-2-ylmethyl)carbamate) until compound-specific data is available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.